Tafluprost (free acid)-d4
CAS No.:
Cat. No.: VC0212172
Molecular Formula: C22H24D4F2O5
Molecular Weight: 414.5
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24D4F2O5 |
|---|---|
| Molecular Weight | 414.5 |
| Standard InChI | InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1/i2D2,7D2 |
| Standard InChI Key | KIQXRQVVYTYYAZ-CFBVNRQSSA-N |
| SMILES | O[C@@H](C[C@@H](O)[C@@H]1/C=C/C(F)(F)COC2=CC=CC=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O |
Introduction
Chemical Structure and Properties
Molecular Structure
Tafluprost (free acid)-d4 is structurally identical to tafluprost free acid, except for the presence of four deuterium atoms at the 3', 3', 4', and 4' positions of the molecule. This strategic deuteration makes it an ideal internal standard for mass spectrometric analysis while maintaining chemical behavior similar to the non-deuterated compound . The compound retains the core prostanoid structure characterized by a cyclopentane ring with hydroxyl groups and a carboxylic acid chain.
Chemical Identifiers and Properties
Tafluprost (free acid)-d4 is identified by its specific chemical formula C₂₂H₂₄D₄F₂O₅, with a corresponding molecular weight of 414.5 g/mol . The non-deuterated parent compound has the formula C₂₂H₂₈F₂O₅ and a molecular weight of 410.5 g/mol . The compound belongs to the prostanoid class of molecules and incorporates a unique 15-deoxy-15,15-difluoro modification that contributes to its favorable ophthalmic activity profile .
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Tafluprost (free acid)-d4:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄D₄F₂O₅ |
| Molecular Weight | 414.5 g/mol |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml |
| SMILES Notation | OC@@H[C@@H]1C/C=C\C([2H])([2H])C([2H])([2H])CC(O)=O |
| Storage Conditions | Store at -20°C |
| Canonical SMILES | OC@@H[C@@H]1C/C=C\C([2H])([2H])C([2H])([2H])CC(O)=O |
Table 1: Physical and Chemical Properties of Tafluprost (free acid)-d4
Applications and Uses
Analytical Standard for Mass Spectrometry
The primary application of Tafluprost (free acid)-d4 is as an internal standard for the quantification of tafluprost (free acid) using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry . The incorporation of four deuterium atoms creates a mass shift in the molecule that allows for accurate differentiation from the non-deuterated analyte during mass spectrometric analysis while maintaining virtually identical chemical behavior during sample preparation and chromatographic separation.
Importance in Pharmaceutical Analysis
In pharmaceutical development and quality control, precise quantification of active pharmaceutical ingredients is essential. Tafluprost (free acid)-d4 enables researchers to conduct accurate pharmacokinetic studies, bioavailability assessments, and quality control analyses of tafluprost-containing formulations . The deuterated standard compensates for matrix effects and variations in extraction efficiency, providing more reliable quantitative results.
Pharmacological Background of the Parent Compound
Mechanism of Action
To understand the significance of Tafluprost (free acid)-d4 as an analytical standard, it is important to recognize the pharmacological relevance of the parent compound. Tafluprost is a novel prostaglandin analog with high affinity for the fluoroprostaglandin (FP) receptor PGF2α. This affinity is approximately 12 times higher than that of the carboxylic acid of latanoprost, another commonly used glaucoma medication, while showing minimal binding to other receptors .
Clinical Applications
Tafluprost functions as a prostanoid selective FP receptor agonist that reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor. Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow . This pharmacological activity makes tafluprost an effective treatment for glaucoma, necessitating accurate analytical methods for its quantification in clinical samples.
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 2.4125 mL | 12.0627 mL | 24.1255 mL |
| 5 mM | 0.4825 mL | 2.4125 mL | 4.8251 mL |
| 10 mM | 0.2413 mL | 1.2063 mL | 2.4125 mL |
Table 2: Stock Solution Preparation Volumes for Different Concentrations
Related Research and Derivatives
Structural Analogs and Development
Tafluprost belongs to a class of 17-phenyl trinor prostaglandin F2α derivatives developed for glaucoma treatment. Of particular interest are analogs where the 13,14-double bond has been hydrogenated, as these retain good potency while showing significantly reduced local irritant side effects. Additionally, the 15-deoxy-15,15-difluoro modification incorporated in tafluprost has demonstrated a favorable ophthalmic activity profile .
Comparative Studies
Several studies have examined the pharmacological characteristics of tafluprost in comparison to other prostaglandin analogs. Research by Woodward et al. (2001) investigated the pharmacology of Bimatoprost, while studies by Abramovitz et al. (2000) utilized recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs . These comparative studies provide context for understanding the significance of tafluprost and the analytical importance of its deuterated analog.
Pharmacokinetic Properties
Absorption and Distribution
When administered as eye drops, tafluprost is absorbed through the cornea and rapidly hydrolyzed to the biologically active acid metabolite, tafluprost acid. The lipophilic nature of the ester form allows for quick absorption. In healthy subjects, the peak plasma concentration (Cmax) of tafluprost acid was determined to be 26 pg/mL, with time to peak plasma concentration (Tmax) at approximately 10 minutes . The highest concentration of tafluprost acid was found in the cornea and conjunctiva.
Comparative Pharmacokinetics
A randomized, investigator-masked, single-center, crossover phase I study evaluated the pharmacokinetics of preserved and preservative-free tafluprost 0.0015% eyedrops. After repeated dosing on day 8, the area under the curve (AUC0-last) for preserved formulation was 581.1 ± 529.9 pg/min/ml compared to 431.9 ± 457.8 pg/min/ml for the preservative-free formulation. The Cmax values were 31.4 ± 19.5 pg/ml and 26.6 ± 18.0 pg/ml, respectively, with median Tmax at 10 minutes for both formulations . These pharmacokinetic studies underscore the importance of accurate analytical methods employing deuterated standards like Tafluprost (free acid)-d4.
Analytical Methodologies
Mass Spectrometric Analysis
The primary analytical application of Tafluprost (free acid)-d4 is in mass spectrometry, where it serves as an internal standard for the quantification of tafluprost acid. The deuterium labeling creates a mass shift that allows for differentiation between the analyte and internal standard while maintaining similar chromatographic behavior. This approach compensates for matrix effects and variations in extraction efficiency, leading to more accurate and precise quantification .
Sample Preparation Considerations
When using Tafluprost (free acid)-d4 as an internal standard, careful attention to sample preparation is essential. The deuterated standard should be added at the earliest possible stage of sample preparation to account for any losses during extraction and processing. Common sample preparation techniques for prostaglandin analysis include liquid-liquid extraction, solid-phase extraction, and protein precipitation, all of which can be effectively utilized with this deuterated standard .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume